molecular formula C9H11FN2 B12938202 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine

Cat. No.: B12938202
M. Wt: 166.20 g/mol
InChI Key: ZVSZCYKKPFKKFL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine is an organic compound with the molecular formula C9H11FN2 It is a derivative of pyridine, characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-4-methylpyridin-2-amine: A similar compound with a fluorine and methyl group but lacking the cyclopropyl group.

    2-Amino-5-fluoro-4-methylpyridine: Another related compound with similar functional groups.

Uniqueness

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine

InChI

InChI=1S/C9H11FN2/c1-5-9(10)7(6-2-3-6)4-8(11)12-5/h4,6H,2-3H2,1H3,(H2,11,12)

InChI Key

ZVSZCYKKPFKKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)N)C2CC2)F

Origin of Product

United States

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